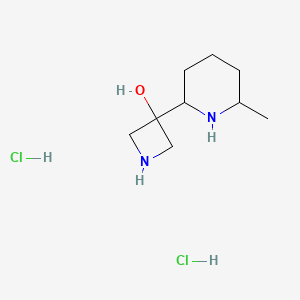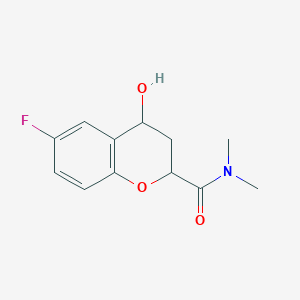
1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a fluorophenyl group attached to the tetrahydroisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and tetrahydroisoquinoline.
Condensation Reaction: The initial step involves a condensation reaction between 4-fluorobenzaldehyde and tetrahydroisoquinoline in the presence of a suitable catalyst, such as an acid catalyst, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced tetrahydroisoquinoline derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of drugs targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies investigating the role of fluorinated compounds in biological systems, particularly in enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and pain perception.
類似化合物との比較
1-(4-Fluorophenyl)piperazine: Another fluorinated compound with applications in medicinal chemistry.
Fluorinated Indoles: Compounds with similar fluorophenyl groups but different core structures.
Uniqueness: 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to its tetrahydroisoquinoline core, which imparts distinct chemical and biological properties compared to other fluorinated compounds. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
596791-47-8 |
|---|---|
分子式 |
C15H14FNO |
分子量 |
243.28 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C15H14FNO/c16-12-3-1-10(2-4-12)15-14-6-5-13(18)9-11(14)7-8-17-15/h1-6,9,15,17-18H,7-8H2 |
InChIキー |
LVSYRPGEEICBFX-UHFFFAOYSA-N |
正規SMILES |
C1CNC(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine](/img/structure/B11872337.png)


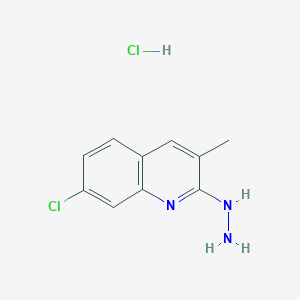

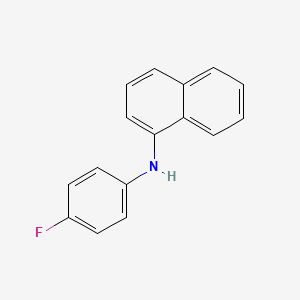
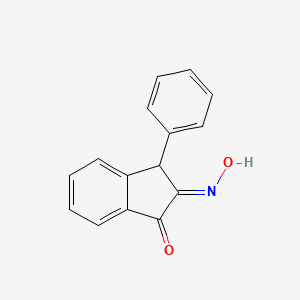
![4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11872384.png)
![6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11872391.png)
![Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11872397.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11872400.png)

